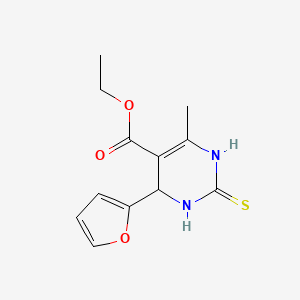
4-(フラン-2-イル)-6-メチル-2-チオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エチル
説明
4-(2-furanyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester is a pyrimidinecarboxylic acid.
科学的研究の応用
有機合成
この化合物は、ビギネリ反応として知られるワンポット多成分反応を用いて合成されます . この反応はPTSAによって触媒され、化合物の生成をもたらします .
抗癌研究
この化合物は、潜在的な抗癌剤として研究されています。 細胞分裂に関与するタンパク質である有糸分裂キネシンEg5の阻害剤として作用します .
抗酸化活性
この化合物を含むジヒドロピリミジノン(DHPM)誘導体は、抗酸化活性を示すことが判明しています .
抗炎症活性
抗菌および抗真菌活性
これらの化合物は、抗菌および抗真菌活性を示しており、新規抗菌剤の開発のための潜在的な候補となっています .
抗HIV活性
新規複素環誘導体の合成
この化合物は、N'-アリリデン-4-(フラン-2-イル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボヒドラジド誘導体などの新規複素環誘導体の合成に使用されています .
製薬研究
生物活性
4-(2-furanyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester (CAS No. 123629-45-8) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14N2O3S
- Molecular Weight : 266.321 g/mol
- ChEMBL ID : CHEMBL1304358, CHEMBL3194763
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antitumor effects, antimicrobial properties, and potential neuroprotective effects. The following sections detail these activities.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds, including 4-(2-furanyl)-6-methyl-2-sulfanylidene, can inhibit the growth of various cancer cell lines. For instance, a study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of the p53 pathway. This pathway is crucial for regulating the cell cycle and preventing tumor formation.
Table 1: Antitumor Activity of Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4-(2-furanyl)-6-methyl-2-sulfanylidene | SJSA-1 (osteosarcoma) | 0.22 | p53 activation |
| Other derivatives | Various | Varies | Apoptosis induction |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
Neuroprotective Effects
Preliminary research suggests that this compound may have neuroprotective properties. In vitro studies indicate that it can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
- Case Study on Antitumor Efficacy : A study involving xenograft models demonstrated that oral administration of the compound at doses of 100 mg/kg resulted in significant tumor regression in models of osteosarcoma, indicating its potential as a therapeutic agent in cancer treatment.
- Neuroprotection Study : In a model of oxidative stress-induced neuronal damage, treatment with the compound significantly reduced cell death and increased survival rates compared to untreated controls.
特性
IUPAC Name |
ethyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-16-11(15)9-7(2)13-12(18)14-10(9)8-5-4-6-17-8/h4-6,10H,3H2,1-2H3,(H2,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMCCRDZRJWDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331518 | |
| Record name | ethyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665572 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
123629-45-8 | |
| Record name | ethyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















